molecular formula C24H23NO4 B11388333 N-(4-methylbenzyl)-2-(3,4,9-trimethyl-7-oxo-7H-furo[2,3-f]chromen-8-yl)acetamide

N-(4-methylbenzyl)-2-(3,4,9-trimethyl-7-oxo-7H-furo[2,3-f]chromen-8-yl)acetamide

Cat. No.: B11388333
M. Wt: 389.4 g/mol
InChI Key: DEKPZUQEKSLESY-UHFFFAOYSA-N
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Description

N-[(4-METHYLPHENYL)METHYL]-2-{3,4,9-TRIMETHYL-7-OXO-7H-FURO[2,3-F]CHROMEN-8-YL}ACETAMIDE is a complex organic compound that belongs to the class of furochromen derivatives This compound is characterized by its unique structure, which includes a furochromen core with various substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4-METHYLPHENYL)METHYL]-2-{3,4,9-TRIMETHYL-7-OXO-7H-FURO[2,3-F]CHROMEN-8-YL}ACETAMIDE typically involves multi-step organic reactions. One common method involves the reaction of 4-methylbenzylamine with a furochromen derivative under specific conditions. The reaction is usually carried out in a solvent such as dimethylformamide (DMF) with a base like triethylamine (TEA) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

N-[(4-METHYLPHENYL)METHYL]-2-{3,4,9-TRIMETHYL-7-OXO-7H-FURO[2,3-F]CHROMEN-8-YL}ACETAMIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines .

Scientific Research Applications

N-[(4-METHYLPHENYL)METHYL]-2-{3,4,9-TRIMETHYL-7-OXO-7H-FURO[2,3-F]CHROMEN-8-YL}ACETAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[(4-METHYLPHENYL)METHYL]-2-{3,4,9-TRIMETHYL-7-OXO-7H-FURO[2,3-F]CHROMEN-8-YL}ACETAMIDE involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets are still under investigation, but it is known to affect cellular signaling and metabolic processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(4-METHYLPHENYL)METHYL]-2-{3,4,9-TRIMETHYL-7-OXO-7H-FURO[2,3-F]CHROMEN-8-YL}ACETAMIDE is unique due to its specific combination of substituents, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C24H23NO4

Molecular Weight

389.4 g/mol

IUPAC Name

N-[(4-methylphenyl)methyl]-2-(3,4,9-trimethyl-7-oxofuro[2,3-f]chromen-8-yl)acetamide

InChI

InChI=1S/C24H23NO4/c1-13-5-7-17(8-6-13)11-25-20(26)10-18-16(4)22-19(29-24(18)27)9-14(2)21-15(3)12-28-23(21)22/h5-9,12H,10-11H2,1-4H3,(H,25,26)

InChI Key

DEKPZUQEKSLESY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)CNC(=O)CC2=C(C3=C(C=C(C4=C3OC=C4C)C)OC2=O)C

Origin of Product

United States

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